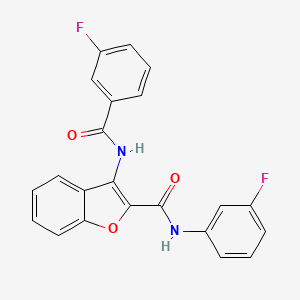

3-(3-FLUOROBENZAMIDO)-N-(3-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-FLUOROBENZAMIDO)-N-(3-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine atoms, benzamido groups, and a benzofuran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROBENZAMIDO)-N-(3-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-fluorobenzoyl chloride and 3-fluoroaniline. These intermediates undergo a series of reactions, including amide bond formation and cyclization, to yield the final product. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-FLUOROBENZAMIDO)-N-(3-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamido or benzofuran derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-fluorobenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide exhibit activity against sigma receptors, which are implicated in cancer and central nervous system disorders. For instance, a class of compounds was screened for their binding affinity to sigma-1 and sigma-2 receptors, showing promising results with some derivatives achieving high selectivity and potency .

| Compound | Sigma-1 pK_i | Sigma-2 pK_i | Selectivity |

|---|---|---|---|

| 7a | 5.8 | 5.7 | Moderate |

| 7bf | 7.8 | <5 | High |

Neuroprotective Effects

The sigma receptors are also involved in neuroprotection. Compounds that target these receptors can potentially be developed into treatments for neurodegenerative diseases. The structural modifications in the benzofuran derivatives have been shown to enhance their neuroprotective properties .

Pest Control

The compound has been identified as part of a novel class of amide derivatives with effective pest control properties. Specifically, it has been reported to exhibit insecticidal effects on a wide range of agricultural pests. The mechanisms involve disrupting the normal physiological functions of pests, leading to their mortality .

| Application | Target Pests | Mechanism of Action |

|---|---|---|

| Insecticide | Various agricultural pests | Disruption of physiological functions |

Radiochemistry

The incorporation of fluorine atoms in the structure allows for the use of this compound in radiochemistry applications, particularly in positron emission tomography (PET). The synthesis routes for labeling small molecules with fluorine-18 have been explored, indicating that compounds like this compound can be utilized in imaging techniques for studying biological processes .

| Imaging Technique | Radioisotope Used | Application Area |

|---|---|---|

| PET | Fluorine-18 | Cancer diagnostics and research |

Case Study 1: Sigma Receptor Binding Affinity

In a study conducted by the University of North Carolina Psychoactive Drug Screening Program, various analogs were synthesized and evaluated for their binding affinity to sigma receptors. One particular derivative demonstrated a high degree of selectivity toward sigma-1 receptors, suggesting its potential as a therapeutic agent for conditions linked to these receptors .

Case Study 2: Agricultural Efficacy

A field trial was conducted to assess the efficacy of an insecticidal formulation containing the amide derivative against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting the compound's practical applicability in pest management strategies .

Mecanismo De Acción

The mechanism of action of 3-(3-FLUOROBENZAMIDO)-N-(3-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-FLUOROBENZOYLAMINO)-ACETIC ACID: Shares the fluorobenzamido group but differs in the overall structure.

5-[4-(3-FLUOROBENZAMIDO)-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFAMOYL}PHENOXY]-1-(3-FLUOROPHENYL)-4-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID: Contains similar functional groups but has a different core structure.

Uniqueness

3-(3-FLUOROBENZAMIDO)-N-(3-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of fluorine atoms, benzamido groups, and a benzofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3-(3-Fluorobenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including neuroprotective, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, drawing from various research studies and findings.

Biological Activity Overview

The biological activities of benzofuran derivatives are often linked to their ability to modulate various biochemical pathways. The compound has been studied for its potential neuroprotective effects, cytotoxicity against cancer cells, and antioxidant properties.

Neuroprotective Effects

A study evaluating a series of benzofuran derivatives demonstrated that modifications at specific positions on the benzofuran ring could enhance neuroprotective activity. For instance, compounds with methyl (-CH3) or hydroxyl (-OH) substitutions showed significant protection against NMDA-induced excitotoxicity in neuronal cultures. The most potent derivative exhibited effects comparable to memantine, a known NMDA antagonist .

Antioxidant Activity

Research indicates that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation. Specifically, the compound's structural features may contribute to its ability to mitigate oxidative stress, which is crucial in neurodegenerative conditions .

Cytotoxicity Against Cancer Cells

The cytotoxic potential of various benzofuran derivatives has been assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The compound's analogs have shown varying degrees of antiproliferative activity against different cancer cell lines. For example, certain derivatives demonstrated enhanced selectivity towards tumor cells compared to normal cells, suggesting potential for therapeutic applications in oncology .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components. The presence of fluorine atoms in the aromatic rings enhances lipophilicity, potentially improving membrane permeability and bioavailability. Furthermore, the position and type of substituents on the benzofuran core are critical for modulating biological responses.

Propiedades

IUPAC Name |

3-[(3-fluorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3/c23-14-6-3-5-13(11-14)21(27)26-19-17-9-1-2-10-18(17)29-20(19)22(28)25-16-8-4-7-15(24)12-16/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZQOCZSOVMMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.